An In-depth Technical Guide to 2-Cyclopropylpropan-2-amine: Chemical Properties, Structure, and Biological Activity
An In-depth Technical Guide to 2-Cyclopropylpropan-2-amine: Chemical Properties, Structure, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, structure, and potential biological activities of 2-cyclopropylpropan-2-amine. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the unique characteristics of cyclopropylamines. The guide includes a summary of quantitative data in structured tables, detailed experimental protocols for its synthesis and characterization, and visualizations of its potential mechanisms of action based on the known reactivity of related compounds.
Chemical Structure and Properties
2-Cyclopropylpropan-2-amine, with the IUPAC name 2-cyclopropylpropan-2-amine, is a primary amine characterized by a cyclopropyl group attached to a tertiary carbon atom. Its chemical structure and basic information are presented below.
Table 1: Chemical Identifiers and Physical Properties
| Property | Value | Source |
| IUPAC Name | 2-cyclopropylpropan-2-amine | PubChem[1] |
| CAS Number | 172947-13-6 | AChemBlock[2] |
| Molecular Formula | C₆H₁₃N | PubChem[1] |
| Molecular Weight | 99.17 g/mol | PubChem[1] |
| Canonical SMILES | CC(C)(C1CC1)N | PubChem[1] |
| InChI Key | OOXIEUXBOSSXJM-UHFFFAOYSA-N | PubChem[1] |
| Boiling Point (predicted) | 99-100 °C (at 750 Torr) | |
| Density (predicted) | 0.929 ± 0.06 g/cm³ | |
| Appearance | Not specified (likely a liquid) | |
| Purity | 95% | AChemBlock[2] |
Spectroscopic Data
Table 2: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 0.2 - 0.5 | Multiplet | 4H | Cyclopropyl CH₂ protons |
| ~ 0.8 - 1.0 | Multiplet | 1H | Cyclopropyl CH proton |
| ~ 1.1 | Singlet | 6H | Two equivalent methyl (CH₃) protons |
| ~ 1.2 (variable) | Broad Singlet | 2H | Amine (NH₂) protons |
Note: The chemical shift of the amine protons is highly dependent on the solvent, concentration, and temperature.
Table 3: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~ 5-15 | Cyclopropyl CH₂ carbons |
| ~ 15-25 | Cyclopropyl CH carbon |
| ~ 25-35 | Methyl (CH₃) carbons |
| ~ 50-60 | Quaternary carbon (C-NH₂) |
Table 4: Predicted FT-IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 - 3500 | Medium, two bands | N-H stretching (primary amine) |
| 2850 - 3050 | Strong | C-H stretching (alkyl and cyclopropyl) |
| ~ 3080 | Weak | C-H stretching (cyclopropyl C-H) |
| 1590 - 1650 | Medium | N-H bending (scissoring) |
| ~ 1020 | Medium | C-N stretching |
| ~ 1020 | Weak | Cyclopropane ring breathing |
Table 5: Mass Spectrometry Data
| m/z | Interpretation | Source |
| 84 | Top Peak | PubChem[1] |
| 58 | 2nd Highest Peak | PubChem[1] |
| 42 | 3rd Highest Peak | PubChem[1] |
Experimental Protocols
Synthesis of 2-Cyclopropylpropan-2-amine via Ritter Reaction
A plausible and efficient method for the synthesis of 2-cyclopropylpropan-2-amine is the Ritter reaction, starting from 2-cyclopropylpropan-2-ol. This protocol is adapted from the synthesis of the analogous 2-cycloheptylpropan-2-amine.[3][4][5]
Step 1: Synthesis of 2-Cyclopropylpropan-2-ol
This precursor can be synthesized via a Grignard reaction between cyclopropylmagnesium bromide and acetone.
Step 2: Ritter Reaction and Hydrolysis
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Materials: 2-cyclopropylpropan-2-ol, acetonitrile, concentrated sulfuric acid, sodium hydroxide solution, diethyl ether, anhydrous magnesium sulfate.
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Procedure:
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In a round-bottom flask, dissolve 2-cyclopropylpropan-2-ol (1 equivalent) in an excess of acetonitrile (which acts as both reactant and solvent).
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Cool the mixture to 0°C in an ice bath with continuous stirring.
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Slowly add concentrated sulfuric acid (2-3 equivalents) dropwise, ensuring the temperature does not exceed 10°C.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
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The reaction is then quenched by carefully pouring the mixture over crushed ice.
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The resulting N-(2-cyclopropylpropan-2-yl)acetamide intermediate is extracted with diethyl ether.
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The crude amide is then hydrolyzed by refluxing with an excess of aqueous hydrochloric acid or sodium hydroxide solution.
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After hydrolysis is complete, the solution is cooled and basified with sodium hydroxide.
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The final product, 2-cyclopropylpropan-2-amine, is extracted with diethyl ether, dried over anhydrous magnesium sulfate, and the solvent is removed by rotary evaporation.
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Purification can be achieved by distillation under reduced pressure.
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Spectroscopic Analysis Workflow
Caption: General workflow for the synthesis and spectroscopic characterization of 2-cyclopropylpropan-2-amine.
Biological Activity and Mechanism of Action
Cyclopropylamines are known to be mechanism-based inhibitors of several enzyme systems, most notably Cytochrome P450 (CYP450) and Monoamine Oxidase (MAO).[6][7][8][9][10][11][][13][14] The high ring strain of the cyclopropyl group makes it susceptible to ring-opening upon enzymatic oxidation, leading to the formation of a reactive intermediate that can covalently bind to the enzyme, causing irreversible inhibition.
Inhibition of Cytochrome P450
The proposed mechanism for the inactivation of CYP450 enzymes by cyclopropylamines involves an initial one-electron oxidation at the nitrogen atom, followed by the scission of the cyclopropane ring.[8][10][11][14] This process can also lead to the formation of a metabolic intermediate complex (MIC) where a nitroso metabolite coordinates to the heme iron, inhibiting enzyme turnover.[8]
References
- 1. 2-Cyclopropylpropan-2-amine | C6H13N | CID 558546 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-cyclopropylpropan-2-amine 95% | CAS: 172947-13-6 | AChemBlock [achemblock.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. cis‐cyclopropylamines as mechanism‐based inhibitors of monoamine oxidases | Semantic Scholar [semanticscholar.org]
- 7. cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cyclopropylamine inactivation of cytochromes P450: role of metabolic intermediate complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sure.sunderland.ac.uk [sure.sunderland.ac.uk]
- 10. Frontiers | Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism: Proton-Coupled Electron Transfer Makes a Difference [frontiersin.org]
- 11. Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism: Proton-Coupled Electron Transfer Makes a Difference - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
